molecular formula C21H17Cl2FN4O2S B302811 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Numéro de catalogue B302811
Poids moléculaire: 479.4 g/mol
Clé InChI: IMKHNPOVLREFSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as DB844, is a potential drug candidate for the treatment of Chagas disease, a parasitic infection caused by Trypanosoma cruzi. DB844 belongs to the family of purine nucleoside analogs, which have been found to be effective against a variety of viral and parasitic infections.

Mécanisme D'action

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione works by inhibiting the activity of the T. cruzi enzyme, TcPDEB1, which is responsible for the degradation of cyclic AMP (cAMP). By inhibiting this enzyme, 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione increases the levels of cAMP in the parasite, leading to a disruption of its normal cellular functions and ultimately causing its death.
Biochemical and physiological effects:
7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have minimal toxicity and side effects in animal studies. It has also been shown to have good pharmacokinetic properties, with a long half-life and good tissue distribution. 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to be highly selective for T. cruzi, with little to no activity against other parasites or human cells.

Avantages Et Limitations Des Expériences En Laboratoire

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments. It is highly effective against T. cruzi, with low toxicity and good pharmacokinetic properties. However, there are also some limitations to its use. 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a relatively new drug candidate, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, it is currently only available in limited quantities, which may limit its use in larger-scale experiments.

Orientations Futures

There are several future directions for research on 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of focus is the development of new formulations and delivery methods to improve its efficacy and reduce potential side effects. Another area of focus is the identification of new targets and mechanisms of action for 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which could lead to the development of even more effective drugs for the treatment of Chagas disease. Finally, more research is needed to fully understand the potential of 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione for use in combination therapies with other drugs, which could further improve its efficacy and reduce the risk of drug resistance.

Méthodes De Synthèse

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 3,4-dichlorobenzylamine with 2-fluorobenzyl mercaptan to form the intermediate compound, which is then reacted with 1,3-dimethyluric acid to form the final product.

Applications De Recherche Scientifique

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in the treatment of Chagas disease. In vitro studies have shown that 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is highly effective against T. cruzi, with an EC50 value of less than 1 nM. In vivo studies in mice have also shown promising results, with 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione reducing parasite burden and improving survival rates.

Propriétés

Nom du produit

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Formule moléculaire

C21H17Cl2FN4O2S

Poids moléculaire

479.4 g/mol

Nom IUPAC

7-[(3,4-dichlorophenyl)methyl]-8-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H17Cl2FN4O2S/c1-26-18-17(19(29)27(2)21(26)30)28(10-12-7-8-14(22)15(23)9-12)20(25-18)31-11-13-5-3-4-6-16(13)24/h3-9H,10-11H2,1-2H3

Clé InChI

IMKHNPOVLREFSH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3F)CC4=CC(=C(C=C4)Cl)Cl

SMILES canonique

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3F)CC4=CC(=C(C=C4)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.